(2S,3R,4R,6S,18R)-18-hydroxy-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one
Description
Contextualizing 7-Hydroxystaurosporine within Protein Kinase Inhibitor Research
Protein kinases are a large family of enzymes that play a crucial role in regulating a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis (programmed cell death). rsc.org The dysregulation of protein kinase activity is a common feature in many diseases, most notably cancer. This has made protein kinases attractive targets for drug development.
7-Hydroxystaurosporine has been identified as a potent, non-selective inhibitor of several protein kinases. aacrjournals.orgclinicaltrials.gov It was initially recognized for its inhibitory action against protein kinase C (PKC), with a particular selectivity for the α, β, and γ isoforms. aacrjournals.org However, further research revealed its ability to inhibit a broader spectrum of kinases, including cyclin-dependent kinases (CDKs), checkpoint kinase 1 (Chk1), and 3-phosphoinositide-dependent protein kinase-1 (PDK1). aacrjournals.orgebi.ac.ukaacrjournals.orgnih.gov This broad-spectrum inhibitory profile distinguishes it from many other kinase inhibitors and has been a driving force behind its extensive preclinical and clinical investigation. aacrjournals.org The ability of 7-Hydroxystaurosporine to modulate multiple signaling pathways simultaneously contributes to its significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. ncats.ionih.gov
Historical Perspective on the Discovery and Derivation of 7-Hydroxystaurosporine
The story of 7-Hydroxystaurosporine begins with the discovery of its parent compound, staurosporine (B1682477). Staurosporine was first isolated in 1977 from the bacterium Saccharothrix aerocolonigenes. satoshi-omura.infokitasato-u.ac.jp Initially identified during a screening program for microbial alkaloids, it was later discovered in 1986 to be a potent inhibitor of protein kinases. kitasato-u.ac.jp
7-Hydroxystaurosporine (UCN-01) was originally isolated from the culture broth of a Streptomyces species as a selective inhibitor of protein kinase C. ncats.io It is also considered a synthetic derivative of staurosporine. cancer.gov The key structural difference is the presence of a hydroxyl group at the 7-position of the indolocarbazole core, a feature that influences its biological activity and interaction with target kinases. nih.gov Another related compound, UCN-02, a stereoisomer of UCN-01, was also isolated as a minor co-metabolite from a high staurosporine-producing Streptomyces culture and shows inhibitory activity against protein kinase C, albeit at a lower potency than UCN-01. caymanchem.com
Structural Relationship to Staurosporine and Other Indolocarbazole Alkaloids
7-Hydroxystaurosporine belongs to the indolocarbazole class of alkaloids, which are characterized by a core structure of an indole (B1671886) ring fused to a carbazole. drugbank.comrsc.org This core is derived biosynthetically from two molecules of the amino acid tryptophan. rsc.org
The fundamental structure of these compounds is the indolopyrrolocarbazole core. rsc.org Variations at different positions of this core give rise to a diverse family of natural products with a wide range of biological activities. Staurosporine and 7-Hydroxystaurosporine share this common indolocarbazole skeleton, with the defining feature of 7-Hydroxystaurosporine being the hydroxyl group at the C7 position. nih.govrsc.org This seemingly minor modification has significant consequences for the molecule's interaction with its protein kinase targets. Crystal structure analysis has shown that the 7-hydroxy group of UCN-01 forms direct and water-mediated hydrogen bonds with residues in the active site of PDK1, which are not possible with staurosporine. nih.gov This contributes to a different kinase inhibition profile compared to its parent compound. nih.gov
Other related indolocarbazole alkaloids include rebeccamycin (B1679247) and K252a, which also exhibit potent protein kinase inhibitory activity. rsc.org The structural diversity within the indolocarbazole family, achieved through variations in glycosylation patterns and substitutions on the core structure, has been a rich source for the discovery and development of new kinase inhibitors. rsc.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
112953-11-4 |
|---|---|
Molecular Formula |
C28H26N4O4 |
Molecular Weight |
482.5 g/mol |
IUPAC Name |
(2S,3R,4R,6S,18R)-18-hydroxy-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one |
InChI |
InChI=1S/C28H26N4O4/c1-28-25(35-3)15(29-2)12-18(36-28)31-16-10-6-4-8-13(16)19-21-22(27(34)30-26(21)33)20-14-9-5-7-11-17(14)32(28)24(20)23(19)31/h4-11,15,18,25,27,29,34H,12H2,1-3H3,(H,30,33)/t15-,18+,25-,27-,28+/m1/s1 |
InChI Key |
PBCZSGKMGDDXIJ-VDKBNTJGSA-N |
Isomeric SMILES |
C[C@@]12[C@@H]([C@@H](C[C@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)[C@H](NC6=O)O)NC)OC |
Canonical SMILES |
CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(NC6=O)O)NC)OC |
Appearance |
Solid powder |
Other CAS No. |
112953-11-4 |
Purity |
>98% |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
UCN01, UCN-01, UCN 01, Staurosporine 7hydroxystaurosporine, KW2401, KW-2401, KW 2401 |
Origin of Product |
United States |
Mechanistic Elucidation of 7 Hydroxystaurosporine S Biological Actions
Direct and Indirect Modulation of Kinase Activity
7-Hydroxystaurosporine functions as a potent, ATP-competitive inhibitor of a broad spectrum of protein kinases. medpath.com Its interaction with the ATP-binding site of these enzymes leads to the disruption of downstream signaling cascades that are often dysregulated in cancer cells. patsnap.com
Inhibition of Protein Kinase C (PKC) Isoforms
Initially identified as a potent inhibitor of Protein Kinase C (PKC), 7-Hydroxystaurosporine demonstrates differential activity across the various PKC isoforms. nih.gov This selectivity is a distinguishing feature compared to its parent compound, staurosporine (B1682477).
7-Hydroxystaurosporine shows a marked preference for the conventional, Ca²⁺-dependent PKC isoforms. In vitro kinase assays have determined the half-maximal inhibitory concentrations (IC₅₀) for PKC-α, -β, and -γ to be 29 nM, 34 nM, and 30 nM, respectively. nih.govmerckmillipore.com This potent inhibition of classical PKC isoforms underscores a primary facet of its biological activity.
In contrast to its high potency against conventional PKC isoforms, 7-Hydroxystaurosporine is significantly less effective at inhibiting the novel, Ca²⁺-independent isoforms. The IC₅₀ values for PKC-δ and PKC-ε are reported to be 530 nM and 590 nM, respectively, indicating a 15- to 20-fold lower potency compared to the conventional isoforms. nih.govmerckmillipore.com Notably, the atypical PKC-ζ isoform is not inhibited by 7-Hydroxystaurosporine. nih.gov
Table 1: Inhibitory Potency of 7-Hydroxystaurosporine on PKC Isoforms
| PKC Isoform | IC₅₀ (nM) |
|---|---|
| PKC-α | 29 |
| PKC-β | 34 |
| PKC-γ | 30 |
| PKC-δ | 530 |
| PKC-ε | 590 |
| PKC-ζ | Not Inhibited |
While PKC inhibition is a significant aspect of 7-Hydroxystaurosporine's mechanism, evidence suggests that its cytotoxic effects are not solely dependent on this action. Studies have shown that the compound can induce apoptosis in human myeloid leukemia HL60 cells, a process that occurs independently of p53. nih.gov Furthermore, the antitumor effects of 7-Hydroxystaurosporine are thought to be unrelated to PKC inhibition in many cancer cell lines. researchgate.net This points to the involvement of other critical cellular targets in mediating its anticancer activity. One such mechanism is the inhibition of the G2 checkpoint kinase Chk1, which prevents nucleotide excision repair and leads to apoptosis.
Targeting the PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers. dundee.ac.uk 7-Hydroxystaurosporine has been shown to interfere with this pathway through the direct inhibition of a key upstream kinase.
7-Hydroxystaurosporine directly inhibits the 3-phosphoinositide-dependent protein kinase-1 (PDK1), a master regulator in the PI3K/Akt pathway. nih.govnih.gov The IC₅₀ value for PDK1 inhibition by 7-Hydroxystaurosporine is approximately 33 nM. nih.govresearchgate.net PDK1 is responsible for the phosphorylation and subsequent activation of several other kinases, most notably Akt. nih.gov
Crystal structure analysis reveals that while 7-Hydroxystaurosporine and staurosporine interact with the PDK1 active site in a similar fashion, the 7-hydroxy group of UCN-01 forms specific direct and water-mediated hydrogen bonds with residues in the active site. nih.gov This structural feature contributes to its potent inhibition of PDK1. By inhibiting PDK1, 7-Hydroxystaurosporine prevents the activation of Akt, leading to the dephosphorylation and inactivation of this crucial survival kinase. nih.gov This blockade of the PI3K/Akt/mTOR pathway is a significant contributor to the cytotoxic effects of 7-Hydroxystaurosporine, and overexpression of an active form of Akt has been shown to diminish these effects. nih.gov
Differential Phosphorylation Inhibition of Akt (Thr308 vs. Ser473)
7-Hydroxystaurosporine, also known as UCN-01, demonstrates a distinct pattern of inhibition on the phosphorylation of the serine/threonine kinase Akt (Protein Kinase B). Full activation of Akt requires phosphorylation at two key sites: Threonine 308 (Thr308) in the activation loop by 3-phosphoinositide-dependent protein kinase-1 (PDK1), and Serine 473 (Ser473) in the C-terminal hydrophobic motif by the mTOR complex 2 (mTORC2) or other kinases nih.govplos.org.
Studies in isolated rat adipose cells revealed that UCN-01 completely inhibited insulin-induced Thr308 phosphorylation, whereas Ser473 phosphorylation remained largely unaffected aacrjournals.orgnih.gov. This differential effect was observed in a dose-dependent manner and was directly correlated with decreased glucose transport activity nih.govresearchgate.net. Similarly, in human neuroblastoma cell lines, treatment with UCN-01 resulted in decreased immunoreactivity at both Ser473 and Thr308 of Akt, indicating a compromise in the Akt survival pathway nih.gov. However, the primary mechanism of Akt inactivation by UCN-01 is the inhibition of the upstream kinase PDK1, which directly impacts the Thr308 phosphorylation state nih.govresearchgate.net. The complete activation of Akt is dependent on phosphorylation at both sites, and the inhibition of Thr308 phosphorylation is sufficient to decrease Akt kinase activity significantly nih.govaacrjournals.org.
| Phosphorylation Site | Effect of 7-Hydroxystaurosporine (UCN-01) | Primary Upstream Kinase Targeted by UCN-01 | Functional Consequence | References |
|---|---|---|---|---|
| Threonine 308 (Thr308) | Potently Inhibited / Dephosphorylated | PDK1 | Decreased Akt kinase activity, Impaired downstream signaling (e.g., GLUT4 translocation) | aacrjournals.orgnih.govnih.govnih.gov |
| Serine 473 (Ser473) | Largely Unaffected or Modestly Inhibited | mTORC2 (Not a primary target) | Insufficient to maintain full Akt activation when Thr308 is dephosphorylated | aacrjournals.orgnih.govnih.gov |
Cyclin-Dependent Kinase (CDK) Modulation
7-Hydroxystaurosporine exerts significant influence over cell cycle progression through the modulation of Cyclin-Dependent Kinases (CDKs), a family of protein kinases essential for regulating the various phases of the cell cycle nih.govwikipedia.org. Its effects are multifaceted, involving both direct inhibition of CDK catalytic activity and indirect disruption of the pathways that regulate CDK function.
A more prominent mechanism by which 7-Hydroxystaurosporine modulates CDK activity is through the indirect disruption of upstream regulatory pathways. A key effect is the induction of endogenous CDK inhibitors (CKIs) nih.govaacrjournals.org. In several human tumor cell lines, treatment with UCN-01 leads to a marked increase in the expression of the CKI proteins p21WAF1/Cip1 and p27Kip1 nih.govaacrjournals.org. These proteins bind to and inactivate cyclin-CDK complexes, such as those involving CDK2, thereby preventing the phosphorylation of substrates like pRb and blocking cell cycle progression, particularly at the G1/S transition nih.gov.
Furthermore, the activity of CDKs is tightly controlled by upstream kinases and phosphatases. For instance, the Chk1-CDC25C signaling pathway is crucial for the G2/M transition nih.gov. As detailed in the following section, 7-Hydroxystaurosporine is a potent inhibitor of Chk1. By inhibiting Chk1, UCN-01 disrupts the normal regulation of the phosphatase Cdc25C, which in turn affects the activation state of mitotic CDKs like CDK1 nih.govnih.gov. This represents a critical indirect mechanism by which UCN-01 disrupts CDK function, leading to the abrogation of DNA damage checkpoints.
DNA Damage Checkpoint Kinase Inhibition
A defining characteristic of 7-Hydroxystaurosporine's biological activity is its potent inhibition of key kinases involved in the DNA damage checkpoint response. This action underlies its ability to abrogate cell cycle arrest induced by genotoxic agents.
7-Hydroxystaurosporine is a highly potent inhibitor of Checkpoint Kinase 1 (Chk1), a critical serine/threonine kinase that plays a central role in the DNA damage response, particularly in the S and G2/M checkpoints nih.govnih.govamegroups.cn. Upon DNA damage, Chk1 is activated and phosphorylates downstream targets, including the Cdc25 family of phosphatases, leading to their inactivation and subsequent cell cycle arrest nih.gov. This provides time for DNA repair.
UCN-01 has been shown to potently inhibit Chk1 kinase activity, thereby abrogating the G2 checkpoint induced by DNA-damaging agents and sensitizing tumor cells to their effects nih.govnih.gov. The ability of UCN-01 to cause checkpoint bypass has been directly linked to its inhibition of Chk1 nih.gov. The crystal structure of the Chk1 kinase domain in complex with UCN-01 reveals that the inhibitor binds in the ATP-binding pocket, with specific hydrophobic and hydrogen-bonding interactions contributing to its high potency and selectivity over some other kinases nih.gov. In contrast, the related kinase Chk2 is significantly more resistant to inhibition by UCN-01 nih.gov.
| Kinase | Reported IC50 Value (nM) | Reference |
|---|---|---|
| Checkpoint Kinase 1 (Chk1) | 11 | nih.gov |
| 10 | ub.edu | |
| 7 | aacrjournals.org | |
| Checkpoint Kinase 2 (Chk2) | 1040 | nih.gov |
In addition to Chk1, 7-Hydroxystaurosporine also inhibits another kinase known to regulate the G2 checkpoint, the Cdc25C-Associated Protein Kinase 1 (cTAK1) nih.govresearchgate.net. C-TAK1, like Chk1, can phosphorylate the phosphatase Cdc25C on a specific serine residue (Ser216) nih.govnih.gov. This phosphorylation event creates a binding site for 14-3-3 proteins, which sequester Cdc25C in the cytoplasm, preventing it from activating the CDK1/cyclin B complex required for mitotic entry nih.govresearchgate.net.
UCN-01 has been identified as a potent inhibitor of cTAK1, with a reported IC50 of 27 nM nih.gov. The inhibition of both Chk1 and cTAK1 by UCN-01 leads to a decrease in the phosphorylation of Cdc25C at Ser216. This prevents 14-3-3 binding and allows Cdc25C to activate CDK1, thereby overriding the DNA damage-induced G2 arrest nih.gov. This dual inhibition of the primary Cdc25C kinases provides a robust mechanism for the checkpoint abrogation activity of 7-Hydroxystaurosporine nih.govresearchgate.net.
Comparative Resistance of Checkpoint Kinase 2 (Chk2) to 7-Hydroxystaurosporine
7-Hydroxystaurosporine, also known as UCN-01, exhibits differential inhibitory activity against the checkpoint kinases Chk1 and Chk2, a distinction that is critical to its biological effects. Research has demonstrated that Chk2 is significantly more resistant to inhibition by 7-Hydroxystaurosporine compared to Chk1. In vitro kinase assays have shown that the concentration of 7-Hydroxystaurosporine required to inhibit 50% of Chk2 activity (IC50) is approximately 100-fold higher than that needed to inhibit Chk1. Specifically, the IC50 for hChk2 has been reported to be 1040 nM, whereas the IC50 for hChk1 is 11 nM aacrjournals.org. Another study found the IC50 for recombinant Chk2 to be around 500 nM aacrjournals.org. However, when Chk2 is immunoprecipitated from HCT116 cells, its sensitivity to UCN-01 increases significantly, with an IC50 of approximately 10 nM, similar to that of Chk1 aacrjournals.org. This suggests that the cellular context and post-translational modifications of Chk2 may influence its sensitivity to the inhibitor.
Despite the relative resistance of recombinant Chk2, studies in intact cells indicate that 7-Hydroxystaurosporine can inhibit the functions of both kinases aacrjournals.org. For instance, 7-Hydroxystaurosporine was found to prevent the ionizing radiation-induced phosphorylation of p53 on serine 20, a site known to be phosphorylated by Chk2 aacrjournals.org. This inhibition of Chk2 activity, alongside the potent inhibition of Chk1, is believed to be insufficient to maintain the G2 checkpoint in cells treated with 7-Hydroxystaurosporine following DNA damage aacrjournals.org. The differential sensitivity between Chk1 and Chk2 is a key factor in the compound's ability to abrogate cell cycle checkpoints nih.gov.
| Kinase | IC50 (nM) | Source |
|---|---|---|
| hChk1 | 11 | aacrjournals.org |
| hChk2 | 1040 | aacrjournals.org |
| Recombinant Chk2 | ~500 | aacrjournals.org |
| Immunoprecipitated Chk2 (from HCT116 cells) | ~10 | aacrjournals.org |
Cellular Impact and Phenotypic Outcomes
Cell Cycle Regulation and Arrest
7-Hydroxystaurosporine is a potent inducer of cell cycle arrest at the G1/S transition in various human tumor cell lines nih.gov. This G1 arrest is fundamentally linked to the regulation of key cell cycle proteins. A primary mechanism involves the induction of cyclin-dependent kinase (CDK) inhibitors, specifically p21/Cip1/WAF1 and p27 nih.govaacrjournals.orgnih.gov. Studies have shown that 7-Hydroxystaurosporine treatment leads to an increase in the expression of both p21 and p27 proteins nih.gov. This upregulation of p21 has been demonstrated to be crucial for the G1 arrest, as cells lacking p21 are refractory to the cell cycle effects of the compound aacrjournals.orgnih.gov.
The induction of p21 by 7-Hydroxystaurosporine can occur independently of p53, a critical tumor suppressor protein that often transcriptionally activates p21 aacrjournals.org. This p53-independent induction of p21 is a significant aspect of 7-Hydroxystaurosporine's mechanism, allowing it to exert its cytostatic effects on a broader range of tumors, including those with mutated or non-functional p53 nih.govaacrjournals.org. The increased levels of p21 and p27 lead to the inhibition of CDK2 activity nih.gov. This inhibition, in turn, results in the accumulation of the dephosphorylated, active form of the retinoblastoma protein (pRb) nih.gov. Hypophosphorylated pRb binds to and sequesters the E2F transcription factor, thereby preventing the transcription of genes required for S-phase entry and effectively halting the cell cycle at the G1/S checkpoint.
A hallmark of 7-Hydroxystaurosporine's activity is its ability to abrogate the G2 checkpoint that is typically activated in response to DNA damage aacrjournals.orgnih.gov. This effect is particularly pronounced in tumor cells with deficient p53 function oup.com. Following DNA damage by agents like ionizing radiation or cisplatin (B142131), cells with functional checkpoints will arrest in the G2 phase to allow for DNA repair before proceeding into mitosis. 7-Hydroxystaurosporine overrides this arrest, forcing the cells into a premature and often lethal mitosis nih.govnih.govnih.gov. This property underlies its potent radiosensitizing and chemosensitizing effects nih.govnih.govnih.gov.
The mechanism for G2 checkpoint abrogation involves the inhibition of key signaling kinases. 7-Hydroxystaurosporine potently inhibits Chk1, a kinase that is activated in response to DNA damage and is essential for establishing the G2 arrest aacrjournals.org. Chk1 normally phosphorylates and inactivates the Cdc25C phosphatase. By inhibiting Chk1, 7-Hydroxystaurosporine prevents the inhibitory phosphorylation of Cdc25C, allowing it to remain active and subsequently activate the Cdc2/cyclin B1 complex, which is the master regulator of entry into mitosis aacrjournals.orgaacrjournals.orgnih.gov. Studies have shown that in human nasopharyngeal carcinoma cells, 4 Gy of radiation increased the proportion of cells in G2 to 77.4%; subsequent treatment with 100 nM of UCN-01 reduced this to 25.0% nih.gov. This abrogation of the G2 arrest enhances the cytotoxic effects of DNA-damaging agents nih.govnih.gov.
| Treatment | Percentage of Cells in G2 Phase (%) | Source |
|---|---|---|
| Control | 18.4 | nih.gov |
| 4 Gy Radiation | 77.4 | nih.gov |
| 4 Gy Radiation + 100 nM UCN-01 | 25.0 | nih.gov |
| 4 Gy Radiation + 200 nM UCN-01 | 16.1 | nih.gov |
The cellular effects of 7-Hydroxystaurosporine are intrinsically linked to its dysregulation of cyclin-dependent kinase (CDK) activity. As mentioned, for G1 arrest, it inhibits CDK2 activity, in part through the induction of p21 and p27 nih.gov. In contrast, its role in G2 checkpoint abrogation and apoptosis induction is associated with the inappropriate activation of CDK1 (also known as Cdc2) and CDK2 nih.gov.
The activation of Cdc2 is a critical step for entry into mitosis and is tightly regulated by phosphorylation. Specifically, phosphorylation at Tyrosine 15 (Tyr15) and Threonine 14 (Thr14) by kinases like Wee1 and Myt1 keeps the Cdc2/cyclin B1 complex inactive during interphase cellsignal.com. The phosphatase Cdc25C removes these inhibitory phosphates to activate Cdc2 at the onset of mitosis cellsignal.com. 7-Hydroxystaurosporine treatment leads to a decrease in the tyrosine phosphorylation of both Cdc2 and CDK2, which correlates with an increase in their kinase activities nih.gov. This premature activation of Cdc2, driven by the inhibition of upstream regulators like Chk1, forces cells to bypass the G2 checkpoint and enter mitosis, often with damaged DNA, leading to apoptosis oup.comnih.govnih.gov.
Apoptosis Induction Pathways
7-Hydroxystaurosporine is a potent inducer of apoptosis in a variety of cancer cell lines nih.gov. A significant feature of this pro-apoptotic activity is its independence from the p53 tumor suppressor protein nih.gov. This allows 7-Hydroxystaurosporine to effectively induce cell death in tumors that have lost p53 function, which is a common event in cancer and often confers resistance to conventional therapies nih.gov.
The induction of apoptosis by 7-Hydroxystaurosporine involves the activation of caspases, which are the key executioners of the apoptotic program nih.gov. Studies have shown that treatment with 7-Hydroxystaurosporine leads to the degradation of caspase substrates such as PARP and lamin B nih.gov. Furthermore, the apoptotic process can be inhibited by broad-spectrum caspase inhibitors like Z-VAD-FMK, confirming the central role of caspases in this pathway nih.gov. In some cell types, serine proteases may also play a role in the execution phase of apoptosis induced by this compound nih.gov. Additionally, in peripheral blood lymphocytes, 7-Hydroxystaurosporine has been shown to induce apoptosis in an activation-dependent manner, involving the upregulation of the Fas (CD95) receptor and increased release of soluble Fas ligand (sFas-L), suggesting an engagement of the extrinsic apoptosis pathway in this context nih.gov.
Inhibition of DNA Repair Processes
7-Hydroxystaurosporine has been shown to significantly inhibit DNA repair, a mechanism that can enhance the efficacy of DNA-damaging cancer therapies. The primary target of this inhibitory action is the Nucleotide Excision Repair (NER) pathway, a critical cellular process for removing a wide range of bulky DNA lesions, including those induced by ultraviolet (UV) radiation and platinum-based chemotherapy agents like cisplatin. nih.govnih.govaacrjournals.org
The inhibitory effect of 7-Hydroxystaurosporine on NER has been observed in various cell types, including quiescent normal lymphocytes and chronic lymphocytic leukemia (CLL) lymphocytes. nih.gov In these cells, pretreatment with 7-Hydroxystaurosporine inhibited the repair of DNA damage initiated by UV radiation or the cyclophosphamide (B585) prodrug 4-hydroperoxycyclophosphamide (4-HC) in a concentration-dependent manner at clinically relevant levels (50-300 nM). nih.gov This inhibition was comprehensive, affecting multiple stages of the NER process, including DNA incision, resynthesis, and rejoining of the DNA strand. nih.gov
Mechanistically, the impairment of NER by 7-Hydroxystaurosporine is linked to the disruption of essential protein-protein interactions within the repair machinery. nih.govaacrjournals.org Specifically, 7-Hydroxystaurosporine has been found to reduce the interaction between Xeroderma Pigmentosum group A protein (XPA) and Excision Repair Cross-Complementation group 1 (ERCC1) protein. nih.govaacrjournals.org This interaction is a crucial step for the proper assembly of the NER complex at the site of DNA damage and for the subsequent incision of the damaged strand. A pull-down assay using a MBP-XPA fusion protein demonstrated a significant reduction in the binding of ERCC1 to XPA in nuclear extracts from cells treated with 7-Hydroxystaurosporine, leading to lower repair incision activity. nih.govaacrjournals.org
| Assay Type | Cell Line | Parameter Measured | Result with 7-Hydroxystaurosporine |
|---|---|---|---|
| In vitro repair synthesis | A549 | IC₅₀ for Repair Activity Inhibition | 125 nM aacrjournals.org |
| In vivo host-cell reactivation | A549 | IC₅₀ for Repair Activity Inhibition | 78 nM aacrjournals.org |
| Comet assay & [3H]thymidine incorporation | Lymphocytes (Normal & CLL) | Inhibition of UV or 4-HC induced damage repair | Concentration-dependent inhibition (50-300 nM) nih.gov |
In vitro Efficacy in Cellular Models
Antiproliferative Activities Across Various Cancer Cell Lines
7-Hydroxystaurosporine, also known as UCN-01, has demonstrated notable antiproliferative activity across a diverse range of human cancer cell lines. This broad-spectrum activity suggests a mechanism of action that targets fundamental processes in cancer cell growth. Research has shown that UCN-01 can inhibit the growth of various tumor cell types, including those of leukemia, colon carcinoma, and lung carcinoma. The compound's potent antiproliferative effects are a key aspect of its preclinical profile.
The antiproliferative efficacy of 7-Hydroxystaurosporine is often quantified by the IC50 value, which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. While specific IC50 values can vary depending on the cell line and experimental conditions, the consistent inhibitory effect across different cancer types underscores the compound's potential as an anticancer agent. For instance, it has been shown to inhibit the growth of five different tumor cell lines, albeit less potently than its parent compound, staurosporine.
Interactive Table: Antiproliferative Activity of 7-Hydroxystaurosporine in Various Cancer Cell Lines
| Cell Line | Cancer Type | Key Findings |
| HT-29 | Colon Cancer | UCN-01 inhibits the growth of HT-29 cells, which are known to be resistant to radiation and chemotherapy. |
| A549 | Non-small cell lung cancer | Long-term exposure to UCN-01 can lead to acquired resistance. |
| Leukemia Cell Lines | Leukemia | UCN-01 induces apoptosis in various leukemia cell lines. |
| Breast Cancer Cell Lines | Breast Cancer | UCN-01 can overcome S and G2 phase arrest induced by cisplatin in p53-defective human breast cancer cell lines. |
| A431 | Epidermoid Carcinoma | UCN-01 inhibits the growth of A431 cells, which have an overexpression of c-erbB-1. |
Induction of Apoptosis in Cancer Cells
A primary mechanism through which 7-Hydroxystaurosporine exerts its antitumor effects is the induction of apoptosis, or programmed cell death, in cancer cells. This has been observed in various cancer cell types, including human colon carcinoma and leukemia cells, and this induction of apoptosis appears to be independent of p53 status.
In human colon cancer cells, UCN-01 has been shown to induce apoptosis in a time- and dose-dependent manner. The molecular mechanism behind this involves the modulation of key apoptotic regulatory proteins. Specifically, UCN-01 markedly reduces the expression of the anti-apoptotic protein Bcl-xL while enhancing the level of the pro-apoptotic p38 MAPK. Furthermore, it has been observed to increase the levels of caspase-3, a critical executioner caspase in the apoptotic pathway. Overexpression of Bcl-xL has been shown to prevent the apoptosis induced by UCN-01, highlighting the importance of this pathway in the compound's mechanism of action.
Studies in T lymphoblasts have also correlated the induction of apoptosis by 7-hydroxystaurosporine with the activation of cyclin-dependent kinases 1 and 2. This suggests that the apoptotic and cell cycle effects of the compound are interconnected.
Modulation of Cell Cycle Progression
7-Hydroxystaurosporine significantly impacts the progression of the cell cycle in cancer cells, exhibiting a dual mechanism of action. As a single agent, it can induce a G1 phase accumulation in the cell cycle. This G1 arrest is associated with the dephosphorylation of the Retinoblastoma (Rb) protein and CDK2 proteins, as well as the induction of the CDK inhibitor p21/Cip1/WAF1/Sdi1 in p53-mutated human epidermoid carcinoma A431 cells.
In combination with DNA-damaging agents like cisplatin, UCN-01 demonstrates the ability to abrogate the S and G2 phase checkpoints. This is particularly evident in p53-defective cells, where the G1 checkpoint is already compromised. By overriding the S and G2 arrest, UCN-01 pushes cells through S phase and mitosis, which can lead to subsequent apoptosis. This abrogation of the G2 checkpoint is a key feature of its chemosensitization and radiosensitization properties. The ability of UCN-01 to modulate cell cycle checkpoints is linked to its activity as a protein kinase inhibitor, including its effects on cyclin-dependent kinases (CDKs).
Radiosensitization in TP53-Disrupted Cellular Systems
A significant area of preclinical research on 7-Hydroxystaurosporine has been its ability to act as a radiosensitizing agent, particularly in cancer cells with a disrupted TP53 gene. Mutations in TP53 are common in many cancers and are often associated with increased resistance to radiotherapy.
In human lung adenocarcinoma cell lines, UCN-01 has been shown to preferentially enhance the radiosensitivity of TP53-disrupted cells compared to their TP53 wild-type counterparts. This selective effect is attributed to the differential cell cycle checkpoint responses to radiation in these cells. While TP53 wild-type cells can arrest at both the G1 and G2 checkpoints after irradiation, TP53-disrupted cells are only able to arrest at the G2 checkpoint.
UCN-01, acting as a CHEK1 inhibitor, abrogates this G2 block, forcing the TP53-disrupted cells to proceed into mitosis with damaged DNA, ultimately leading to cell death. This suggests that the combination of UCN-01 and radiation can more specifically target resistant TP53-mutated cancer cells. The radiosensitizing effect of UCN-01 is linked to its inhibition of the DNA damage checkpoint kinase hChk1.
In vivo Efficacy in Preclinical Models
Antitumor Activity in Xenograft Models
The in vitro efficacy of 7-Hydroxystaurosporine has been translated into significant antitumor activity in various preclinical in vivo models, particularly in human tumor xenografts. These models, where human tumor cells are implanted into immunodeficient mice, provide a more complex biological system to evaluate the therapeutic potential of anticancer agents.
UCN-01 has demonstrated in vivo antitumor effects against several human tumor xenografts. In a study involving epidermoid carcinoma A431 (with c-erbB-1 overexpression), fibrosarcoma HT1080 (with N-ras activation), and acute myeloid leukemia HL-60 (with N-ras activation), UCN-01 showed significant antitumor activity. Similarly, in murine tumor models with activated v-ras and v-mos oncogenes, UCN-01 also exhibited notable antitumor effects.
In the context of breast cancer, UCN-01 has been investigated against human breast carcinoma strains transplanted into nude mice. It showed activity against the estrogen-dependent MCF-7 and Br-10 xenografts, while the estrogen-independent MX-1 was more resistant. This differential activity suggests that the antitumor spectrum of UCN-01 may be distinct from that of conventional chemotherapeutic agents.
Interactive Table: Antitumor Activity of 7-Hydroxystaurosporine in Xenograft Models
| Xenograft Model | Cancer Type | Key Findings | Treated/Control Ratio (%) |
| A431 | Epidermoid Carcinoma | Significant antitumor effect observed. | 40 |
| HT1080 | Fibrosarcoma | Significant antitumor effect observed. | 17 |
| HL-60 | Acute Myeloid Leukemia | Significant antitumor effect observed. | 61 |
| MCF-7 | Estrogen-dependent Breast Carcinoma | UCN-01 demonstrated antitumor activity. | 25.0 |
| Br-10 | Estrogen-dependent Breast Carcinoma | UCN-01 demonstrated antitumor activity. | 27.0 |
| MX-1 | Estrogen-independent Breast Carcinoma | Showed resistance to U |
Synergistic Effects with Established Anti-Cancer Agents
Preclinical studies have consistently demonstrated that 7-Hydroxystaurosporine (UCN-01) can work synergistically with a variety of established anti-cancer agents, enhancing their cytotoxic effects across different cancer types. This potentiation is often linked to 7-Hydroxystaurosporine's ability to abrogate cell cycle checkpoints, forcing cancer cells that have been damaged by DNA-toxic agents into premature and lethal mitosis.
In human breast carcinoma models, 7-Hydroxystaurosporine has shown synergistic activity when combined with tamoxifen (B1202). This combination proved more effective at inhibiting the growth of MCF-7 and Br-10 human breast carcinoma xenografts in vivo compared to either agent alone. The enhanced effect is attributed to their similar mechanisms of action, with the combination leading to the dephosphorylation of the Retinoblastoma (Rb) protein, a key regulator of the G1/S phase transition researchgate.net.
The combination of 7-Hydroxystaurosporine with topoisomerase I inhibitors, such as irinotecan (B1672180) (and its active metabolite SN-38), has also been extensively studied. Preclinical data have repeatedly shown synergism in multiple cancer models nih.govnews-medical.net. This synergy is thought to arise from 7-Hydroxystaurosporine's inhibition of Chk1, which abrogates the S/G2 checkpoint arrest induced by the DNA damage caused by irinotecan nih.gov.
Furthermore, synergistic interactions have been observed with platinum-based agents like carboplatin, providing a rationale for clinical trials in advanced solid tumors researchgate.net. Studies have also indicated that 7-Hydroxystaurosporine potentiates the cytotoxic effects of fluorouracil (FU), leading to the investigation of this combination in clinical settings mdpi.com.
In the context of hematologic malignancies, statins have been found to synergistically enhance the lethality of 7-Hydroxystaurosporine in human leukemia and myeloma cells. This effect is mediated by the disruption of Ras farnesylation and activation, a critical survival pathway in these cancers mdpi.com. Additionally, in Bcr/Abl-positive leukemia cells, including those resistant to STI571, the combination of 7-Hydroxystaurosporine with MEK1/2 inhibitors potently induces apoptosis by simultaneously disrupting multiple signaling pathways nih.gov.
The following table summarizes key preclinical findings on the synergistic effects of 7-Hydroxystaurosporine with other anti-cancer agents.
Synergistic Combinations with 7-Hydroxystaurosporine (UCN-01) in Preclinical Cancer Models
| Combination Agent | Cancer Model | Observed Synergistic Effect | Proposed Mechanism of Synergy |
|---|---|---|---|
| Tamoxifen | Human Breast Carcinoma (MCF-7, Br-10) | Enhanced growth inhibition in vitro and in vivo. | Dephosphorylation of Rb protein. |
| Irinotecan (SN-38) | Various Solid Tumors | Enhanced cytotoxicity. | Abrogation of S/G2 checkpoint arrest. |
| Carboplatin | Advanced Solid Tumors | Potentiated anti-tumor activity. | Inhibition of DNA repair processes. |
| Fluorouracil | Advanced Solid Tumors | Potentiated cytotoxic effects. | Enhanced cell cycle disruption. |
| Statins (e.g., Lovastatin) | Human Leukemia and Myeloma | Increased induction of apoptosis. | Disruption of Ras farnesylation and activation. |
| MEK1/2 Inhibitors (e.g., U0126) | Bcr/Abl+ Leukemia | Potent induction of apoptosis, even in resistant cells. | Simultaneous disruption of multiple signaling pathways. |
Mechanisms of Acquired Resistance to 7-Hydroxystaurosporine
Despite its potent preclinical activity, the development of acquired resistance can limit the efficacy of 7-Hydroxystaurosporine. Research into the mechanisms underlying this resistance has identified key alterations in cell cycle regulation and apoptosis pathways.
Alterations in G1 Checkpoint Function
The function of the G1 checkpoint is a critical determinant of cellular sensitivity to 7-Hydroxystaurosporine. Studies have shown that tumor cells with a proficient G1 checkpoint, often characterized by functional Retinoblastoma (Rb) protein, tend to undergo G1 phase accumulation upon treatment. This G1 arrest can serve as a protective mechanism, allowing cells to survive the drug exposure. Conversely, cells with a deficient G1 checkpoint, such as those lacking functional Rb, are more prone to undergo apoptosis in response to 7-Hydroxystaurosporine nih.gov.
Acquired resistance has been linked to alterations in this G1 checkpoint machinery. For instance, resistant human lung cancer cells have demonstrated a decreased susceptibility to apoptosis induction and a modified G1 checkpoint function. This resistance can be associated with changes in the regulation of cyclin-dependent kinase 2 (CDK2), a key driver of the G1-to-S phase transition. A reduction in cellular CDK2 kinase activity, often accompanied by the upregulation of CDK inhibitors like p27Kip1, is correlated with UCN-01-induced G1 accumulation nih.gov. Therefore, alterations that reinforce the G1 checkpoint can confer resistance by preventing the drug from pushing cells into a lethal apoptotic process.
Role of Anti-Apoptotic Protein Upregulation
The upregulation of anti-apoptotic proteins is another key mechanism through which cancer cells can acquire resistance to 7-Hydroxystaurosporine. These proteins act to counteract the pro-apoptotic signals initiated by the drug.
One such critical anti-apoptotic protein is Bcl-xL. In human colon cancer cells, the cytotoxic effect of 7-Hydroxystaurosporine is associated with a marked reduction in the expression of Bcl-xL. Research has demonstrated that the forced overexpression of Bcl-xL in these cells can significantly prevent the apoptosis induced by 7-Hydroxystaurosporine, confirming its role in mediating resistance nih.gov.
Similarly, the anti-apoptotic protein Mcl-1 has been implicated in the response to 7-Hydroxystaurosporine. In studies involving Bcr/Abl-positive leukemia cells, co-treatment with 7-Hydroxystaurosporine and a MEK1/2 inhibitor led to a diminished expression of Mcl-1, which correlated with the induction of apoptosis nih.gov. This suggests that high levels of Mcl-1 could be a mechanism of resistance, and that strategies to downregulate Mcl-1 may restore sensitivity to 7-Hydroxystaurosporine. The interplay between 7-Hydroxystaurosporine and these anti-apoptotic Bcl-2 family members is therefore a crucial factor in determining the ultimate therapeutic outcome.
Investigational Applications Beyond Cancer Biology
While primarily investigated as an anti-cancer agent, the unique mechanisms of action of 7-Hydroxystaurosporine have prompted exploration into other therapeutic areas.
Antiviral Activity against SARS-CoV-2
Based on the available preclinical research, there are no specific studies that have investigated the antiviral activity of 7-Hydroxystaurosporine against SARS-CoV-2. The following subsections are therefore not addressed due to a lack of specific data on this compound.
There is no available scientific literature to support the inhibition of SARS-CoV-2 viral infection or cell-to-cell fusion by 7-Hydroxystaurosporine.
Preclinical Research on 7 Hydroxystaurosporine in Disease Models
Synergistic Effects with Other Agents
Preclinical research has identified synergistic antiviral effects between 7-Hydroxystaurosporine (also known as UCN-01) and Bafetinib. researchgate.net In the context of in vitro experiments related to COVID-19, this combination was shown to be effective. researchgate.net
Detailed research findings indicate that the synergistic action of 7-Hydroxystaurosporine and Bafetinib strongly inhibits the formation of viral-induced syncytia. researchgate.net Syncytia are large multinucleated cells that form as a result of virus-infected cells fusing with neighboring uninfected cells, a key mechanism of viral pathology. The ability of this drug combination to inhibit syncytia formation points to a significant mechanism of their combined antiviral activity.
The identification of this synergistic relationship stemmed from a systematic integration of multiple data-driven computational approaches aimed at virtual screening and prioritizing candidate drugs for the treatment of COVID-19. researchgate.net Following the computational analysis, a subset of promising candidates, including 7-Hydroxystaurosporine and Bafetinib, were selected for testing in human cells, where their synergistic effects were confirmed. researchgate.net
While Bafetinib is known as a second-generation tyrosine kinase inhibitor developed for the treatment of leukemia, this research highlights its potential in a different therapeutic area when combined with 7-Hydroxystaurosporine. researchgate.net
| Compound Combination | Disease Model | Observed Synergistic Effect | Key Finding |
|---|---|---|---|
| 7-Hydroxystaurosporine & Bafetinib | COVID-19 (In Vitro) | Antiviral Effects | Strongly inhibited viral-induced syncytia formation. |
Structural Biology and Structure Activity Relationship of 7 Hydroxystaurosporine
Comparative Analysis with Staurosporine (B1682477)
While 7-Hydroxystaurosporine and staurosporine share a common indolocarbazole core and exhibit broad-spectrum kinase inhibition, the addition of a hydroxyl group at the 7-position of the lactam ring in 7-Hydroxystaurosporine introduces significant differences in their interaction profiles with kinase active sites. This single chemical modification is a key determinant of the nuanced differences in their biological activities.
The 7-hydroxy group of 7-Hydroxystaurosporine plays a crucial role in altering its kinase binding profile compared to staurosporine. This functional group provides an additional point of interaction within the ATP-binding pocket of kinases, allowing for the formation of new hydrogen bonds. This can lead to increased potency and, in some cases, altered selectivity. For instance, inhibition data from a panel of 29 different kinases revealed a different pattern of inhibition for 7-Hydroxystaurosporine compared to staurosporine, which can be attributed to the specific interactions of the 7-hydroxy group. nih.govnih.gov The presence of this hydroxyl group in the lactam moiety is also a factor in the selectivity of UCN-01 for Chk1 over cyclin-dependent kinases. nih.gov
The ability of the 7-hydroxy group to form these additional interactions is contingent on the specific topography and amino acid composition of the kinase's active site. The size and nature of the pocket that accommodates this group are critical factors influencing the differential inhibition patterns observed between 7-Hydroxystaurosporine and staurosporine. nih.govnih.gov
Crystallographic studies of 7-Hydroxystaurosporine in complex with the kinase domain of 3-phosphoinositide-dependent protein kinase-1 (PDK1) provide a clear illustration of the 7-hydroxy group's role in molecular recognition. nih.govnih.gov While both staurosporine and 7-Hydroxystaurosporine bind to the PDK1 active site in a generally similar manner, the 7-hydroxy group of the latter compound establishes specific, additional interactions. nih.govnih.gov
Insights from Crystallographic Studies of 7-Hydroxystaurosporine-Kinase Complexes
X-ray crystallography has been instrumental in elucidating the precise binding modes of 7-Hydroxystaurosporine within the active sites of key target kinases, such as PDK1 and Chk1. These studies reveal that, like staurosporine, 7-Hydroxystaurosporine functions as an ATP-competitive inhibitor by occupying the adenine-binding pocket. nih.gov
The crystal structure of the Chk1 kinase domain in complex with UCN-01 shows the inhibitor situated in the ATP-binding pocket, leading to only minor conformational changes in the protein. nih.gov The high structural complementarity between 7-Hydroxystaurosporine and the Chk1 active site, characterized by both hydrophobic and hydrogen-bonding interactions, accounts for its potent inhibition of this kinase. nih.gov
Similarly, the crystal structures of both staurosporine and UCN-01 in complex with the kinase domain of PDK1 have been determined, providing a direct comparison of their binding modes. nih.govnih.gov These structures confirm that the indolocarbazole core of both inhibitors occupies the ATP-binding site, but also highlight the unique interactions mediated by the 7-hydroxy group of UCN-01.
| Kinase | Inhibitor | Key Interactions of the 7-Hydroxy Group | Reference |
| PDK1 | 7-Hydroxystaurosporine | Direct and water-mediated hydrogen bonds with active site residues | nih.govnih.gov |
| Chk1 | 7-Hydroxystaurosporine | Interacts with the ATP-binding pocket, contributing to selectivity over CDKs | nih.gov |
Structural Determinants of Biological Activity
The biological activity of 7-Hydroxystaurosporine is a direct consequence of its ability to bind to and inhibit a range of protein kinases. The key structural features that determine this activity include:
The Indolocarbazole Core: This rigid, planar ring system is essential for insertion into the flat, hydrophobic adenine-binding region of the ATP pocket of kinases.
The Glycosidic Linkage and Sugar Moiety: These components contribute to the correct orientation of the inhibitor within the active site and form crucial hydrogen bonds that mimic the interactions of the ribose of ATP.
The 7-Hydroxy Group: As detailed above, this functional group is a primary determinant of the nuanced specificity and potency of 7-Hydroxystaurosporine compared to staurosporine. It allows for additional hydrogen bonding interactions, which can enhance binding affinity and alter the kinase inhibition profile.
Synthetic Chemistry and Analog Development for 7 Hydroxystaurosporine
Methodologies for the Synthesis of 7-Hydroxystaurosporine
7-Hydroxystaurosporine was initially discovered as a metabolite of a Streptomyces species, strain N-126 nih.govnih.gov. While fermentation is a viable production method, chemical synthesis offers a route to produce the compound and its derivatives with high purity and in a controlled manner.
One of the primary chemical routes to 7-Hydroxystaurosporine involves the modification of staurosporine (B1682477), which can also be obtained through fermentation. A key strategy involves the oxidation of staurosporine at the C7 position to form 7-oxo-staurosporine, followed by a reduction to yield the hydroxyl group. The stereochemistry of the resulting hydroxyl group is crucial, with (7R)-7-hydroxystaurosporine being the biologically active isomer.
Another significant synthetic approach is the isomerization of its stereoisomer, UCN-02, which is also produced by Streptomyces sp. N-126 nih.gov. This process allows for the conversion of the less active isomer into the more potent 7-Hydroxystaurosporine.
Furthermore, the total synthesis of the staurosporine aglycone, the core indolocarbazole structure, has been a subject of extensive research. These synthetic routes often involve complex multi-step processes, including key steps like indolocarbazole formation through various cyclization strategies. Once the aglycone is synthesized, the sugar moiety can be introduced, followed by modifications such as hydroxylation at the C7 position to yield 7-Hydroxystaurosporine.
Structure-Activity Relationship Studies of 7-Hydroxystaurosporine Analogs
Structure-activity relationship (SAR) studies of 7-Hydroxystaurosporine and its analogs have provided crucial insights into the molecular determinants of their biological activity. These studies have guided the design of more potent and selective kinase inhibitors.
A key finding from SAR studies is the importance of the hydroxyl group at the C7 position. The (7R) configuration of this hydroxyl group is critical for potent biological activity. Crystal structure analysis of UCN-01 in complex with protein kinases has revealed that the 7-hydroxy group forms specific hydrogen bonds with active site residues, contributing to its binding affinity and inhibitory potency merckmillipore.com.
Modifications to the sugar moiety have also been shown to significantly impact activity. The amino group on the sugar is essential for high-affinity binding, and alterations to this group can modulate kinase selectivity. For example, the development of staralogs with bulky substituents on the sugar moiety has led to highly selective inhibitors of analog-sensitive kinases.
Bioactivity Profiling of Related Staurosporine Derivatives
The bioactivity of staurosporine and its derivatives is characterized by their potent but often broad-spectrum inhibition of protein kinases. This has made them valuable research tools for studying kinase function and promising starting points for the development of therapeutic agents.
7-Hydroxystaurosporine (UCN-01) itself is a potent inhibitor of a wide range of kinases, including protein kinase C (PKC), cyclin-dependent kinases (CDKs), and checkpoint kinase 1 (Chk1). Its ability to abrogate cell cycle checkpoints has been a major focus of its development as an anticancer agent.
Other staurosporine derivatives have shown distinct bioactivity profiles. For example, midostaurin (B1676583) (PKC412) is a multi-kinase inhibitor that has been approved for the treatment of certain types of leukemia. K252a, another staurosporine analog, has been shown to have neurotrophic activity in addition to its kinase inhibitory effects.
The table below summarizes the inhibitory activity of 7-Hydroxystaurosporine and a related derivative against various protein kinases, highlighting the potency and selectivity of these compounds.
| Compound | Target Kinase | IC₅₀ (nM) |
| 7-Hydroxystaurosporine (UCN-01) | Protein Kinase C (PKC) | 4.1 nih.gov |
| Protein Kinase A (PKA) | 42 nih.gov | |
| UCN-02 | Protein Kinase C (PKC) | 62 nih.gov |
| Protein Kinase A (PKA) | 250 nih.gov |
This table presents the half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound required to inhibit 50% of the target kinase's activity.
Pharmacological Characteristics of 7 Hydroxystaurosporine in Research Contexts
Protein Binding Interactions
The interaction of 7-Hydroxystaurosporine with plasma proteins is a critical determinant of its pharmacokinetic behavior. aacrjournals.org Unlike many compounds that primarily bind to albumin, 7-Hydroxystaurosporine exhibits a specific and high-affinity interaction with alpha-1 acid glycoprotein (B1211001) (AAG). aacrjournals.orgnih.gov
Research has consistently demonstrated that 7-Hydroxystaurosporine binds strongly to the human acute-phase reactant alpha-1 acid glycoprotein (AAG). aacrjournals.orgnih.gov In vitro studies established a high association constant (Ka) of 799 x 106 L/mol for this interaction. aacrjournals.org This binding is notably specific and results in a much slower dissociation from human AAG compared to other proteins or AAG from other species, such as dogs. aacrjournals.orgnih.gov For instance, when dissociation was tested, approximately 80% of 7-Hydroxystaurosporine remained bound to human plasma or AAG after a short interval, whereas the figure was less than 1% for other specimens, indicating a uniquely stable complex. aacrjournals.orgnih.gov This high-affinity binding is a key factor in the compound's pharmacokinetic profile observed in human studies. aacrjournals.orgnih.gov
The extensive and high-affinity binding of 7-Hydroxystaurosporine to AAG has significant implications for the concentration of the unbound, pharmacologically active drug. aacrjournals.org Because only the unbound fraction of a drug is available to interact with target tissues and undergo elimination, the strong sequestration by AAG heavily influences the compound's distribution and clearance. aacrjournals.orgaacrjournals.org
Table 1: Effect of Human AAG on 7-Hydroxystaurosporine Pharmacokinetics in a Rat Model This interactive table is based on a study where 7-Hydroxystaurosporine was administered to rats with or without equimolar human AAG to investigate the impact of this specific protein binding.
| Pharmacokinetic Parameter | UCN-01 Alone | UCN-01 with Human AAG | Fold Change |
| Systemic Clearance (CL) | High | Reduced to ~1/200th | ~200x Decrease |
| Steady-State Distribution Volume (Vss) | Large | Reduced to ~1/100th | ~100x Decrease |
| Hepatic Extraction Ratio | 0.510 | 0.0326 | ~15x Decrease |
| Data sourced from research investigating the alteration of pharmacokinetics due to high-affinity binding to human AAG. aacrjournals.orgnih.gov |
Population Pharmacokinetics in Research Models
Population pharmacokinetic (PK) modeling has been instrumental in understanding the clinical pharmacology of 7-Hydroxystaurosporine. semanticscholar.orgscirp.org These models help describe the drug's behavior in the body and quantify the variability observed among individuals. semanticscholar.orgscirp.org
In studies analyzing data from patients with advanced solid tumors, a linear two-compartment model was determined to be the best fit for describing the pharmacokinetic data of 7-Hydroxystaurosporine. semanticscholar.orgscirp.orgcqvip.com This type of model divides the body into a central compartment (representing plasma and highly perfused tissues) and a peripheral compartment (representing less perfused tissues), with the drug moving between them. ufl.eduallucent.com Elimination is assumed to occur from the central compartment. ufl.eduallucent.com
A meta-analysis of data from studies involving different infusion durations provided the following population pharmacokinetic parameter estimates. semanticscholar.orgscirp.orgcqvip.com
Table 2: Population Pharmacokinetic Parameter Estimates for 7-Hydroxystaurosporine from a Two-Compartment Model This interactive table presents the estimated values for the primary pharmacokinetic parameters based on a meta-analysis.
| Parameter | Description | Population Estimate | Relative Standard Error (RSE) |
| CL | Clearance | 0.0157 L/hr | 6.1% |
| V1 | Volume of Central Compartment | 2.51 L | 10.0% |
| Q | Inter-compartmental Clearance | 4.05 L/hr | 14.3% |
| V2 | Volume of Peripheral Compartment | 8.39 L | 6.6% |
| Data sourced from a population PK modeling study using nonlinear mixed-effects modeling (NONMEM). semanticscholar.orgscirp.orgcqvip.com |
A significant finding from population PK studies is the high inter-individual variability in the pharmacokinetics of 7-Hydroxystaurosporine. semanticscholar.orgscirp.orgnih.gov This variability was quantified for the main pharmacokinetic parameters, with clearance (CL) and central volume of distribution (V1) showing the most substantial variation among individuals. semanticscholar.orgscirp.orgcqvip.com
ETACL (Variability in Clearance): 44.9% semanticscholar.orgscirp.orgcqvip.com
ETAV1 (Variability in Central Volume): 43.9% semanticscholar.orgscirp.orgcqvip.com
ETAQ (Variability in Inter-compartmental Clearance): 6.09% semanticscholar.orgscirp.orgcqvip.com
ETAV2 (Variability in Peripheral Volume): 4.17% semanticscholar.orgscirp.orgcqvip.com
To explain this variability, covariate analysis was performed. semanticscholar.orgscirp.org This analysis seeks to identify patient-specific factors that influence drug disposition. In one analysis, body surface area was identified as a statistically significant covariate influencing the pharmacokinetics. semanticscholar.orgscirp.org Furthermore, other clinical studies have noted that the significant interpatient variability correlated with the plasma concentrations of alpha-1 acid glycoprotein (AAG), reinforcing the pivotal role of this protein in the compound's behavior. nih.gov
Future Directions and Emerging Research Avenues for 7 Hydroxystaurosporine
Exploration of Undiscovered Cellular Targets and Signaling Cascades
While the primary targets of 7-Hydroxystaurosporine, such as Protein Kinase C (PKC), Cyclin-Dependent Kinases (CDKs), and the checkpoint kinase Chk1, are well-documented, ongoing research suggests its influence extends to a broader and more intricate network of cellular pathways nih.gov. The full extent of its molecular interactions remains an active area of investigation, with several emerging signaling cascades being considered.
Recent studies have indicated that 7-Hydroxystaurosporine can induce a DNA damage response and autophagy in human osteosarcoma cells drugbank.com. The induction of these complex cellular processes hints at the modulation of upstream regulators and downstream effectors that have not yet been fully characterized as direct targets of the compound. The precise mechanisms by which 7-Hydroxystaurosporine initiates these responses are not yet fully elucidated and represent a significant avenue for future research. Identifying the specific proteins within the autophagy and DNA damage repair pathways that are directly or indirectly modulated by 7-Hydroxystaurosporine could reveal novel therapeutic targets.
Furthermore, the observation that staurosporine (B1682477), the parent compound of 7-Hydroxystaurosporine, can induce the dysregulated activation of multiple kinase signaling pathways, including the ERK and p38 MAP kinase pathways, suggests that 7-Hydroxystaurosporine may also have a complex influence on these cascades nih.gov. Investigating the nuanced effects of 7-Hydroxystaurosporine on the broader kinome could uncover previously unknown targets and provide a more comprehensive understanding of its cellular impact. The potential for 7-Hydroxystaurosporine to modulate signaling pathways involved in cellular adhesion and stress responses is an area ripe for exploration nih.gov.
Advanced Combinatorial Strategies for Enhanced Efficacy
A significant area of ongoing research is the use of 7-Hydroxystaurosporine in combination with other therapeutic agents to enhance anti-cancer efficacy. Its ability to abrogate cell cycle checkpoints makes it a prime candidate for synergistic combinations with DNA-damaging agents and other targeted therapies nih.govmedpath.com.
Preclinical and clinical studies have explored various combinations, demonstrating the potential to achieve greater therapeutic benefit than with monotherapy. For instance, in breast cancer models, combining 7-Hydroxystaurosporine with tamoxifen (B1202) has shown superior antitumor effects both in vitro and in vivo drugbank.com. This combination was found to synergistically inhibit cell growth and induce the dephosphorylation of the retinoblastoma (Rb) protein drugbank.com. Similarly, a Phase I clinical trial evaluated 7-Hydroxystaurosporine in combination with fluorouracil in patients with advanced solid tumors, establishing a safe dosage for this combination for further studies nih.gov.
The potentiation of radiotherapy is another promising strategy. Research in murine fibrosarcoma models has shown that 7-Hydroxystaurosporine can significantly enhance the effects of radiation, leading to substantial tumor growth inhibition medpath.com. The proposed mechanism involves the inhibition of clonogenic repopulation and the accumulation of cells in the radiosensitive G2/M phase of the cell cycle medpath.com. Furthermore, synergistic effects have been observed with gemcitabine (B846) in colon cancer cell lines, where the sequence of drug administration plays a crucial role in inducing apoptosis medchemexpress.com. In hematologic malignancies, combining 7-Hydroxystaurosporine with statins has been shown to dramatically increase apoptosis by disrupting Ras farnesylation and activation nih.gov.
| Combination Agent | Cancer Type | Observed Effect | Potential Mechanism |
|---|---|---|---|
| Tamoxifen | Breast Cancer | Synergistic inhibition of cell growth drugbank.com. | Enhanced G1 phase arrest and dephosphorylation of Rb protein drugbank.com. |
| Fluorouracil | Advanced Solid Tumors | Established safe combination dosage in a Phase I trial nih.gov. | Potentiation of cytotoxic effects nih.gov. |
| Radiotherapy | Murine Fibrosarcoma | Significant inhibition of tumor growth medpath.com. | Inhibition of clonogenic repopulation and accumulation of cells in the G2/M phase medpath.com. |
| Gemcitabine | Colon Cancer | Enhanced, sequence-dependent induction of apoptosis medchemexpress.com. | Prevention of cell cycle progression after gemcitabine-induced DNA damage medchemexpress.com. |
| Statins (e.g., Lovastatin) | Leukemia and Myeloma | Synergistic induction of apoptosis nih.gov. | Disruption of Ras farnesylation and activation, leading to inactivation of ERK1/2 and Akt nih.gov. |
Development of Novel Analogs with Improved Selectivity and Potency
The broad-spectrum activity of 7-Hydroxystaurosporine, while beneficial in some contexts, can also lead to off-target effects. Consequently, a key area of research is the development of novel analogs with improved selectivity for specific kinase targets and enhanced therapeutic potency. The goal is to design derivatives that retain the desired anti-cancer properties while minimizing toxicity.
Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the chemical modification of the staurosporine scaffold to achieve greater target specificity. Research has involved the synthesis and evaluation of various staurosporine derivatives with modifications at different positions of the molecule. For example, the synthesis of 7-oxo-3′-N-benzoylstaurosporin and (7R)-7-hydroxy-3-bromo-3′-N-acetylstaurosporine has yielded compounds with high efficacy against specific cancer cell lines and lower toxicity against normal cells nih.gov.
A comparative study of seven staurosporine analogs, including 7-Hydroxystaurosporine, highlighted its unique ability to abrogate cisplatin-induced cell cycle arrest at non-cytotoxic concentrations drugbank.com. While staurosporine itself was also effective, it was only so at concentrations that were inherently toxic. Another analog, K252a, was able to abrogate the S phase arrest but not the G2 arrest, and therefore did not enhance the cytotoxicity of cisplatin (B142131) drugbank.com. This underscores the subtle structural modifications that can dramatically alter the biological activity and therapeutic potential of these compounds.
The development of novel analogs is not limited to simple substitutions. Strategies such as the creation of hybrid molecules, where a 7-hydroxy-4-phenylchromen-2-one scaffold is linked to triazole moieties, have been explored to generate compounds with potent cytotoxic activity medpath.com. These novel derivatives have been shown to induce G2/M phase cell cycle arrest and apoptosis, with some exhibiting greater antitumor activity than the parent compound and even established chemotherapeutic drugs like 5-fluorouracil (B62378) medpath.com.
Q & A
Basic Research Questions
Q. What are the primary molecular targets of 7-Hydroxystaurosporine (UCN-01) in cancer research, and how are these interactions experimentally validated?
- Answer : 7-Hydroxystaurosporine primarily inhibits Akt phosphorylation at Thr308, disrupting insulin-stimulated glucose transport and GLUT4 translocation in adipose cells . Validation involves immunoblotting for Akt phosphorylation (Thr308 vs. Ser473) in cell homogenates and subcellular fractions (e.g., plasma membranes, low-density microsomes). Dose-dependent inhibition is confirmed using insulin concentration-response curves and 3-O-methylglucose transport assays . Caspase activation downstream of PKCα inhibition can be assessed via fluorometric caspase-3/7 assays in apoptosis models (e.g., HL60 leukemia cells) .
Q. What in vitro models are commonly used to evaluate the efficacy of 7-Hydroxystaurosporine, and what parameters define its dose-response relationships?
- Answer : Cell lines such as HL60 (leukemia) and adipose cells (for metabolic studies) are standard models . Dose-response analyses employ tools like BMDx, which fits linear, exponential, or Hill functions to concentration-dependent data. The benchmark dose (BMD) is calculated with a 10% effect threshold relative to controls, and model selection is guided by the Akaike information criterion (AIC) . Replicates (3–15 per concentration) ensure statistical robustness .
Q. How are clinical trials for 7-Hydroxystaurosporine designed to assess safety and efficacy in oncology?
- Answer : Phase I/II trials typically use continuous intravenous infusion (e.g., 72-hour infusion) to evaluate pharmacokinetics and toxicity. Endpoints include maximum tolerated dose (MTD), response rates, and adverse events (e.g., insulin resistance, sepsis). For example, a Phase I study combined UCN-01 with carboplatin, monitoring plasma concentrations via HPLC and toxicity grading per NCI-CTCAE criteria . Patient cohorts are stratified by cancer type (e.g., refractory lymphoma, metastatic melanoma) .
Advanced Research Questions
Q. How can researchers resolve contradictions in clinical trial outcomes, such as variable response rates in solid tumors vs. hematologic malignancies?
- Answer : Discrepancies may arise from tumor-specific signaling contexts (e.g., Akt isoform expression) or pharmacokinetic variability. Meta-analyses of trial data (e.g., comparing response rates in SCLC vs. melanoma ) can identify confounding factors. Preclinical validation using patient-derived xenografts (PDXs) or organoids under standardized dosing regimens helps isolate tumor-intrinsic resistance mechanisms .
Q. What methodologies are critical for studying 7-Hydroxystaurosporine in combination therapies, such as with cytarabine or carboplatin?
- Answer : Synergy is assessed via Chou-Talalay combination indices or Bliss independence models. For example, UCN-01 + cytarabine in AML blasts requires pharmacodynamic profiling of dCTP pool depletion (HPLC) and apoptosis markers (Annexin V/PI flow cytometry) . Pharmacokinetic interactions are modeled using NONMEM for population-based parameter estimation, accounting for UCN-01’s plasma protein binding effects on carboplatin clearance .
Q. What experimental strategies address the pharmacokinetic challenges of 7-Hydroxystaurosporine in human trials, such as its high plasma protein binding?
- Answer : Population pharmacokinetic (PopPK) modeling with nonlinear mixed-effects methods (e.g., MONOLIX) quantifies interpatient variability in free drug concentration. Microdialysis in preclinical models measures tissue penetration, while LC-MS/MS monitors unbound UCN-01 in patient plasma . Adjusting infusion duration (e.g., prolonged vs. bolus) can mitigate saturation of binding proteins .
Q. How do researchers investigate mechanisms of resistance to 7-Hydroxystaurosporine, particularly in cancers with intact Ser473 Akt phosphorylation?
- Answer : Resistance may involve compensatory pathways (e.g., mTORC2-mediated Ser473 phosphorylation). Co-inhibition studies with mTOR inhibitors (e.g., rapamycin) or RNA-seq profiling of resistant clones identify bypass mechanisms. Phosphoproteomic arrays (e.g., RPPA) map signaling adaptations in PDX models treated with UCN-01 .
Q. What protocols ensure reproducibility in measuring 7-Hydroxystaurosporine’s inhibition of Akt across diverse cell lines?
- Answer : Standardization includes:
- Cell synchronization (serum starvation) to minimize basal Akt activity.
- Parallel analysis of Thr308 and Ser473 phosphorylation via phospho-specific antibodies in subcellular fractions .
- Normalization to total Akt and housekeeping proteins (e.g., GAPDH).
- Cross-validation using kinase activity assays (e.g., in vitro Akt kinase ELISA) .
Methodological Considerations
- Data Interpretation : Use CONSORT guidelines for clinical trial reporting and PRISMA for systematic reviews of preclinical data .
- Statistical Rigor : Collaborate with biostatisticians to design trials with adequate power (>80%) and predefine endpoints to avoid Type I errors .
- Ethical Compliance : Adhere to GDPR and HIPAA for clinical data anonymization, especially in multinational trials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
